The compound's IUPAC name is N-[4-[benzyl(methyl)amino]but-2-ynyl]-3-cyanobenzamide, and it has been cataloged in chemical databases such as PubChem, where detailed information about its structure and properties can be found . The classification of this compound falls under the category of amines and amides, indicating its functional groups that may play significant roles in its chemical reactivity and biological interactions.
The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide typically involves multi-step processes. A common synthetic route includes:
The reactions are generally conducted under controlled temperatures and times to optimize yield and purity. For example, the alkylation step may require specific temperatures around room temperature to facilitate the reaction without decomposition of sensitive intermediates.
For large-scale production, continuous flow reactors may be employed to enhance efficiency, while automated synthesis platforms can streamline the process, reducing both time and cost.
The molecular structure of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide can be described as follows:
The InChI representation of the compound is provided as follows:
This representation indicates the precise arrangement of atoms within the molecule, which is essential for understanding its reactivity and interaction with biological targets .
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide can undergo various chemical reactions:
For oxidation reactions, potassium permanganate in acidic medium is commonly used. Reduction reactions typically require lithium aluminum hydride in anhydrous ether.
The primary target for N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide is the dipeptidyl peptidase 4 (DPP-4) enzyme.
The compound inhibits DPP-4 activity, which plays a crucial role in insulin catabolism. By inhibiting this enzyme, the compound potentially enhances insulin levels in the bloodstream.
Inhibition of DPP-4 affects insulin signaling pathways, which could lead to therapeutic effects in conditions such as diabetes mellitus.
N-(4-(benzyl(methyl)amino)but-2-yn-1-y)-3-cyanobenzamide has diverse applications across several fields:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7